3-Isothiocyanatocyclododec-1-ene
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Overview
Description
3-Isothiocyanatocyclododec-1-ene: is an organic compound characterized by a twelve-membered ring with an isothiocyanate group attached to the first carbon of the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatocyclododec-1-ene typically involves the reaction of cyclododecene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then cyclized to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatocyclododec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
Chemistry: 3-Isothiocyanatocyclododec-1-ene is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers. Its unique structure allows for the formation of complex molecular architectures .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development .
Medicine: The compound’s ability to interact with biological targets has led to investigations into its potential therapeutic applications. It is being explored for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 3-Isothiocyanatocyclododec-1-ene involves its interaction with specific molecular targets, such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Cyclododec-1-ene: Lacks the isothiocyanate group, making it less reactive in certain chemical reactions.
Isothiocyanatocyclohex-1-ene: A smaller ring structure, which affects its reactivity and applications.
Isothiocyanatocyclooct-1-ene: An eight-membered ring with different steric and electronic properties.
Uniqueness: 3-Isothiocyanatocyclododec-1-ene stands out due to its twelve-membered ring structure, which provides unique steric and electronic properties. This makes it more versatile in chemical reactions and suitable for a wider range of applications compared to its smaller-ring counterparts .
Properties
CAS No. |
87656-58-4 |
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Molecular Formula |
C13H21NS |
Molecular Weight |
223.38 g/mol |
IUPAC Name |
3-isothiocyanatocyclododecene |
InChI |
InChI=1S/C13H21NS/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h8,10,13H,1-7,9,11H2 |
InChI Key |
JORKAEPVOIICGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC=CC(CCCC1)N=C=S |
Origin of Product |
United States |
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